Hesperetin Dibenzyl Ether
Description
Hesperetin Dibenzyl Ether is a synthetic derivative of hesperetin, a flavanone found in citrus fruits. To address this, structural modifications, such as benzylation, are employed. This compound is synthesized by replacing hydroxyl (-OH) groups of hesperetin with benzyl ether (-OCH₂C₆H₅) groups via reactions involving benzyl chloride or benzaldehyde under basic conditions .
Properties
Molecular Formula |
C₃₀H₂₆O₆ |
|---|---|
Molecular Weight |
482.52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibenzyl Ether (C₁₄H₁₄O)
Dibenzyl Ether (DBE), a simple aromatic ether, consists of two benzyl groups linked by an oxygen atom. Unlike Hesperetin Dibenzyl Ether, DBE lacks the flavanone backbone and biological activity. Key differences include:
- Applications : DBE is primarily used as a solvent in organic synthesis, a plasticizer, and a tissue-clearing agent in microscopy due to its hydrophobicity and GFP fluorescence preservation .
- Thermodynamic Properties : DBE exhibits a boiling point of 297°C and melting point of -1°C, with low water solubility (0.00135 mmHg vapor pressure at 25°C) . Its enthalpy of vaporization (ΔvapH) is 62.1 kJ/mol, higher than benzyl phenyl ether (54.3 kJ/mol) .
- Safety: DBE is non-carcinogenic but can irritate eyes and skin .
Table 1: Physical Properties of this compound vs. Dibenzyl Ether
| Property | This compound | Dibenzyl Ether |
|---|---|---|
| Molecular Formula | C₂₃H₂₀O₆ (estimated) | C₁₄H₁₄O |
| Molecular Weight | ~392.4 g/mol | 198.26 g/mol |
| Boiling Point | Not reported | 297°C |
| Solubility in Water | Low | Insoluble |
| Key Applications | Anticancer research | Solvent, plasticizer |
Benzyl Phenyl Ether (C₁₃H₁₂O)
Benzyl Phenyl Ether, another aromatic ether, shares structural motifs with DBE but differs in substitution patterns.
Hesperidin (C₂₈H₃₄O₁₅)
Hesperidin, the glycosylated precursor of hesperetin, contains a rutinose sugar moiety. Acidic hydrolysis cleaves its glycosidic bond to release hesperetin . Unlike this compound, hesperidin is water-soluble but exhibits lower membrane permeability .
Hesperetin Derivatives
Hesperetin derivatives, such as those with alkyl or amine modifications, show enhanced bioactivity:
Flavonoid Ethers (e.g., Quercetin Ethers)
Quercetin ether derivatives, like those with methyl or ethyl groups, exhibit comparable anticancer activity but higher metabolic stability than this compound .
Functional Group Stability and Reactivity
- Ether Bond Stability: Both this compound and DBE resist hydrolysis under neutral conditions but degrade in strong acids or bases. DBE’s ether bond cleaves at >200°C, while Hesperetin derivatives may decompose at lower temperatures due to the flavanone backbone .
- Hydrogen Bonding : DBE forms weak hydrogen bonds (e.g., with NH₄⁺ in ion-selective membranes), whereas Hesperetin’s hydroxyl groups enable stronger interactions with biomolecules .
Q & A
Q. What are the optimal synthetic routes for Hesperetin Dibenzyl Ether, and how can intermediates be monitored?
this compound is typically synthesized via etherification of hesperetin’s hydroxyl groups using benzyl halides or alcohols under catalytic conditions. Key steps include:
- Protection/Deprotection Strategies : Use catalytic transfer hydrogenation (e.g., Pd/C with HCOOH) to remove benzyl groups post-synthesis .
- Intermediate Monitoring : Employ GC-MS or HPLC to track dibenzyl ether formation, which often appears transiently in reactions involving benzyl alcohol .
- Catalytic Optimization : Titanium-based catalysts (e.g., TiOH-80) enhance selectivity and reduce side products in etherification .
Q. Which analytical techniques are critical for characterizing this compound’s structural and purity profile?
- NMR Spectroscopy : H and C NMR confirm benzyl ether linkages and aromatic substitution patterns. NOESY can resolve stereochemical ambiguities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (280 nm) to quantify impurities, ensuring ≥95% purity for biological assays .
Q. How does this compound’s stability vary under different storage conditions?
- Thermal Stability : Conduct accelerated stability studies (40–60°C) with periodic sampling. Degradation products (e.g., free hesperetin) are quantified via LC-MS .
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photo-oxidation of the dibenzyl ether moiety .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s biological activity in cellular models?
- Transcriptomic Profiling : Perform whole-genome microarray or RNA-seq on treated cells to identify differentially expressed genes (e.g., cell cycle regulators like CDK1 or p21) .
- Pathway Enrichment : Use KEGG or IPA to map modulated pathways (e.g., apoptosis, G2/M arrest). Compare with parent hesperetin to isolate dibenzyl ether-specific effects .
- Receptor Binding Assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with targets like estrogen receptors .
Q. How can structural modifications enhance this compound’s blood-brain barrier (BBB) penetration?
- In Silico Predictions : Use molecular docking (AutoDock Vina) to assess interactions with P-glycoprotein (P-gp) transporters. Reduce P-gp affinity by substituting benzyl groups with heteroaryl ethers (e.g., pyrrolidine-fused rings) .
- In Vitro BBB Models : Test permeability using MDCK-MDR1 monolayers or microfluidic BBB chips. Optimize logP values (2.5–3.5) via substituent adjustments .
Q. What experimental designs resolve contradictions in catalytic vs. thermal degradation pathways?
- Kinetic Profiling : Compare reaction rates and product distributions under catalytic (e.g., Pd/C, 300°C) vs. thermal (340°C) conditions using GC-MS time-course data .
- Isotopic Labeling : Introduce O or deuterated benzyl groups to trace ether cleavage mechanisms (homolytic vs. heterolytic) .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor catalytic pathways, while non-polar solvents (toluene) promote thermal decomposition .
Q. How can researchers validate the compound’s safety profile for preclinical studies?
- RIFM/IFRA Guidelines : Adopt standardized limits for dibenzyl ether derivatives in biological assays (e.g., ≤0.1% in topical formulations) .
- In Vivo Toxicity Screening : Conduct acute toxicity studies in rodent models (OECD 423), monitoring hepatic and renal biomarkers (ALT, creatinine) .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?
- Nonlinear Regression : Fit dose-response curves (e.g., IC) using four-parameter logistic models (GraphPad Prism).
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., G0/G1 vs. G2/M arrest) with Tukey’s HSD to control for Type I errors .
Q. How should researchers address reproducibility challenges in synthetic protocols?
- Detailed Reaction Logs : Document catalyst lot numbers, solvent purity (HPLC-grade), and moisture levels (Karl Fischer titration).
- Collaborative Validation : Share protocols via platforms like Mendeley Data or Figshare for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
